![molecular formula C12H11NO4 B1609243 Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 82633-20-3](/img/structure/B1609243.png)
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
Overview
Description
“Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate” is a chemical compound with the CAS Number: 82633-20-3. It has a molecular weight of 233.22 . The IUPAC name for this compound is methyl 6-methoxy-4-oxo-1,4-dihydro-2-quinolinecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate” is 1S/C12H11NO4/c1-16-7-3-4-9-8 (5-7)11 (14)6-10 (13-9)12 (15)17-2/h3-6H,1-2H3, (H,13,14) .Physical And Chemical Properties Analysis
“Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate” is a solid at room temperature . It should be stored in a sealed container in a dry environment .Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential use as an antimicrobial agent. Derivatives of 4-hydroxyquinoline-3-carboxylic acid, which include this compound, are known for their effectiveness as quinolone antibiotics, inhibiting DNA gyrase and preventing bacterial DNA duplication .
Synthetic Methodology
A green and efficient synthetic methodology has been reported for the synthesis of related compounds with excellent yields and high purity. This involves using a range of anilines and benzyl amines, indicating its utility in chemical synthesis .
Drug Research and Development
The pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development. Publications have dealt with their synthetic analogs and the synthesis of heteroannelated derivatives .
Material Science Applications
The compound may have applications in material science, although specific details are not provided in the search results. Scientists with experience in material science are involved in research related to this compound .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with it are H315-H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
methyl 6-methoxy-4-oxo-1H-quinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-7-3-4-9-8(5-7)11(14)6-10(13-9)12(15)17-2/h3-6H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMHMHBQWSJHSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=CC2=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409452 | |
Record name | methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
CAS RN |
82633-20-3 | |
Record name | methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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